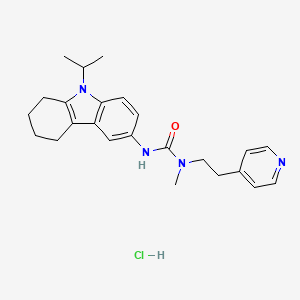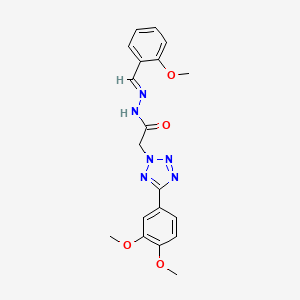
2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is a modified nucleoside analog. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by iodine atoms. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Its unique structure allows it to inhibit viral replication, making it a candidate for antiviral drug development.
Industry: The compound’s properties make it useful in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine involves its incorporation into viral DNA during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination . This inhibits the replication of viral DNA, effectively halting the spread of the virus.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not contain iodine atoms.
2’,3’-Dideoxycytidine: Similar structure but with cytosine as the base instead of uridine.
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Uniqueness
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
| 101527-53-1 | |
Formule moléculaire |
C9H12I2N2O4 |
Poids moléculaire |
466.01 g/mol |
Nom IUPAC |
1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12I2N2O4/c10-3-6(5-14)17-8(4-11)13-2-1-7(15)12-9(13)16/h1-2,6,8,14H,3-5H2,(H,12,15,16) |
Clé InChI |
RXWTYDCWCPISMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)



![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)

